3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiazole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoic acid with appropriate thiazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and thiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives, amides, and thioethers.
Scientific Research Applications
3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the methoxy substitution pattern but lacks the thiazole ring.
3,4-Dimethoxybenzamide: Similar core structure but without the thiazole moiety.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents
Uniqueness: 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of methoxy-substituted benzamide and thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-17(13-7-5-4-6-8-13)20-19(25-12)21-18(22)14-9-10-15(23-2)16(11-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWYPDZBZNPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.